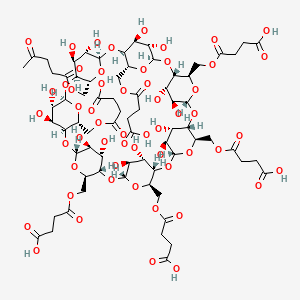
5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
“5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid” is also known as 5-Aminoisophthalic acid (AIPA). It has a linear formula of H2NC6H3-1,3-(CO2H)2 and a molecular weight of 181.15 . It is used as a starting material in the preparation of various compounds such as Poly (5-aminoisophthalic acid) by oxidative polymerization reaction .
Synthesis Analysis
The synthesis of this compound involves various reactions. For instance, AIPA can be used to prepare Poly (benzimidazole-co-aniline) (PBIANI) by condensation polymerization with 3,3′-diaminobenzidine via poly (5-aminoisophthalic acid) as a key intermediate . It can also be used as a blended material with polyvinylalcohol to prepare silica-functionalized composite membranes for diffusion dialysis applications .Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles by anomeric based oxidative aromatization . It can also react with formaldehyde at different rates, forming hydroxymethylated, cyclised, cross-linked, or disproportionated products of varying stabilities .Physical And Chemical Properties Analysis
The compound has a melting point of over 300 °C . Its SMILES string is Nc1cc (cc (c1)C (O)=O)C (O)=O and its InChI is 1S/C8H7NO4/c9-6-2-4 (7 (10)11)1-5 (3-6)8 (12)13/h1-3H,9H2, (H,10,11) (H,12,13) .Aplicaciones Científicas De Investigación
- Antihyperglycemic Activity : Researchers have explored the potential of this compound in managing hyperglycemia, which is relevant for diabetes treatment .
- Anti-inflammatory and Analgesic Properties : Investigations suggest that it may possess anti-inflammatory and analgesic effects, making it a candidate for drug development .
- Pyrazole Derivatives : 5-Amino-1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid serves as a precursor for pyrazole derivatives. These compounds exhibit diverse biological and industrial properties .
- Multi-Component Reactions : The compound has been utilized in multi-component reactions, allowing efficient synthesis of complex molecules in a single step. This approach offers advantages such as high yield and reduced solvent use .
- Catalytic Applications : Researchers have employed various catalysts for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles. Notably, acidic catalysts like sulfonic acid-functionalized pyridinium chloride and imidazolium chloride derivatives have been effective .
- Ionic Liquids and Salts : These compounds have been explored as ionic liquids and salts, demonstrating catalytic activity in diverse organic transformations .
- Catalyst Design : The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved using novel acidic catalysts, including 4-Carboxy-1-sulfopyridin-1-ium monozinc (II) trichloride. Understanding the structure and reactivity of such catalysts is crucial for designing efficient synthetic routes .
- Safety Data : If you’re working with this compound, refer to its safety data sheet (SDS) for handling instructions and precautions .
Medicinal Chemistry and Drug Development
Organic Synthesis and Multi-Component Reactions
Catalysis and Ionic Liquids
Material Science and Catalyst Design
Safety and Handling
Chemical Properties
Propiedades
IUPAC Name |
5-amino-1-(4-carboxyphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c12-9-8(11(17)18)5-13-14(9)7-3-1-6(2-4-7)10(15)16/h1-5H,12H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTFEVZKBMNCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3175457.png)
![1-methyl-2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine](/img/structure/B3175460.png)
![1-methyl-4-[5-methyl-4-(2-piperidinoethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175465.png)
![(R)-tert-butyl 2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylcarbaMate](/img/structure/B3175471.png)
![[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol](/img/structure/B3175477.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3175505.png)
![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175513.png)
![2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175519.png)
![(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B3175526.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175548.png)
